molecular formula C19H22BrN3O2 B2649653 2-bromo-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-5-methoxybenzamide CAS No. 2309733-28-4

2-bromo-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-5-methoxybenzamide

Cat. No.: B2649653
CAS No.: 2309733-28-4
M. Wt: 404.308
InChI Key: QEGYPDVQMXRSTA-UHFFFAOYSA-N
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Description

2-bromo-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-5-methoxybenzamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound features a complex structure with a bromine atom, a methoxy group, and a pyrazole ring, making it a subject of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-5-methoxybenzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The process includes:

    Bromination: Introduction of the bromine atom to the benzene ring.

    Methoxylation: Addition of the methoxy group.

    Pyrazole Formation: Synthesis of the pyrazole ring, often through cyclization reactions.

    Coupling Reactions: Attachment of the pyrazole ring to the benzamide core via ethyl linkage.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-5-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the bromine atom or other functional groups.

    Substitution: Replacement of the bromine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-bromo-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-5-methoxybenzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-5-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzamide
  • N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-4-ethoxybenzamide

Uniqueness

2-bromo-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-5-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and methoxy group can influence its reactivity and interaction with biological targets, setting it apart from similar compounds.

Properties

IUPAC Name

2-bromo-N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-5-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrN3O2/c1-25-14-6-7-16(20)15(10-14)19(24)21-8-9-23-18(13-4-5-13)11-17(22-23)12-2-3-12/h6-7,10-13H,2-5,8-9H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEGYPDVQMXRSTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCCN2C(=CC(=N2)C3CC3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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